3-bromo-5-carbamoylphenylboronic acid chemical structure and molecular weight
3-bromo-5-carbamoylphenylboronic acid chemical structure and molecular weight
This guide provides an in-depth technical analysis of 3-bromo-5-carbamoylphenylboronic acid , a bifunctional molecular scaffold used primarily in medicinal chemistry and materials science for the construction of complex biaryl systems.
Functional Class: Halogenated Arylboronic Acid / Bifunctional Building Block Primary Application: Iterative Cross-Coupling & Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Structural Analysis[1][2]
Structural Visualization
The molecule consists of a central benzene ring trisubstituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic isolation of the functional groups and preventing steric congestion during catalytic cycles.
Figure 1: Connectivity map of 3-bromo-5-carbamoylphenylboronic acid showing the 1,3,5-substitution pattern.
Key Chemical Parameters
| Parameter | Value | Notes |
| IUPAC Name | (3-Bromo-5-carbamoylphenyl)boronic acid | Alt: 3-Borono-5-bromobenzamide |
| Molecular Formula | C₇H₇BBrNO₃ | |
| Molecular Weight | 243.85 g/mol | Calculated based on standard atomic weights.[1] |
| Exact Mass | 242.9702 Da | Monoisotopic mass (⁷⁹Br, ¹¹B). |
| CAS Number | Not widely indexed | Often custom-synthesized; search by structure or substructure. |
| SMILES | NC(=O)c1cc(Br)cc(B(O)O)c1 | |
| Physical State | Off-white to beige solid | Hygroscopic; store under inert gas. |
Isotopic Mass Distribution (MS Interpretation)
When analyzing this compound via LC-MS, the presence of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) and Boron (¹⁰B : ¹¹B ≈ 1:4) creates a distinct isotopic envelope.
-
M+H Peak (Base): ~244.0 Da (⁷⁹Br, ¹¹B)
-
M+2 Peak: ~246.0 Da (⁸¹Br, ¹¹B) – Almost equal intensity to base peak due to Br.
Physicochemical Properties & Stability
Solubility Profile
-
Soluble: DMSO, DMF, Methanol (warm), Ethanol.
-
Sparingly Soluble: Dichloromethane, Chloroform.
-
Insoluble: Water (neutral pH), Hexanes.
-
Protocol Note: For Suzuki couplings, dissolve in a mixture of 1,4-Dioxane/Water or DMF/Water. The amide group enhances solubility in polar aprotic solvents compared to the parent phenylboronic acid.
Stability Concerns
-
Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to hydrolytic C-B bond cleavage under highly basic conditions at elevated temperatures.
-
Mitigation: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong hydroxides (NaOH).
-
-
Self-Coupling (Polymerization): Containing both a nucleophile (Boronic Acid) and an electrophile (Bromide), the molecule can theoretically polymerize.
-
Control: The C-Br bond is generally less reactive than C-I. In the absence of a highly active catalyst, the boronic acid moiety can be selectively coupled to a more reactive external aryl iodide.
-
Synthetic Utility: The "Bifunctional" Strategy
This molecule acts as a linchpin in divergent synthesis. The presence of two distinct reactive sites (Br vs. B(OH)₂) allows for sequential cross-coupling reactions.
Chemoselective Suzuki-Miyaura Coupling
The primary utility lies in the reactivity difference between the boronic acid and the bromide.
-
Pathway A (Standard): React the Boronic Acid first.
-
Partner: Aryl Iodide or Aryl Triflate (more reactive than the internal Br).
-
Outcome: The internal Br survives, leaving a handle for a second reaction.
-
-
Pathway B (Reverse): React the Bromide first.
-
Requirement: The Boronic Acid must be protected (e.g., as a MIDA boronate or Pinacol ester) to prevent self-coupling.
-
Amide Functionality
The C-5 carbamoyl group (-CONH₂) serves as:
-
A Hydrogen Bond Donor/Acceptor: Critical for binding affinity in kinase or protease inhibitors.
-
A Synthetic Precursor: Can be dehydrated to a Nitrile (-CN) using POCl₃ or converted to an Amine via Hofmann rearrangement.
Experimental Workflow: Synthesis & Usage
Synthesis of the Building Block
Since this compound is often non-catalog, it is synthesized from 3,5-dibromobenzamide .
Protocol: Monoborylation of 3,5-Dibromobenzamide
-
Reagents: 3,5-Dibromobenzamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 80°C for 4–6 hours under N₂ atmosphere.
-
Workup: The intermediate formed is the Pinacol Ester.
-
Hydrolysis (Optional): To get the free boronic acid, treat the ester with NaIO₄/NH₄OAc in Acetone/Water.
-
Application Workflow (Graphviz)
Figure 2: Synthetic pathway from commercial precursors to the target boronic acid and its downstream applications.
Analytical Characterization Standards
To validate the integrity of 3-bromo-5-carbamoylphenylboronic acid, the following data is required:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for three distinct aromatic signals (due to meta-substitution) in the range of 7.8–8.2 ppm.
-
Broad singlets for the Amide (-CONH₂) protons around 7.5–8.0 ppm.
-
Broad singlet for Boronic Acid (-B(OH)₂) protons (variable, often >8.0 ppm, disappears with D₂O shake).
-
-
¹¹B NMR:
-
Single peak typically around 28–30 ppm (characteristic of arylboronic acids).
-
-
Purity Check (HPLC):
-
Use a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).
-
Note: Boronic acids can streak on silica; reverse-phase is preferred.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
PubChem Compound Summary. (2024). "Boronic Acid Derivatives and Structure Search." National Library of Medicine. Link
